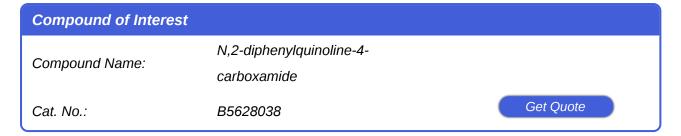


Benchmarking N,2-Disubstituted Quinoline-4-Carboxamides Against Standard Compounds: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

The N,2-disubstituted quinoline-4-carboxamide scaffold has emerged as a promising privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the performance of representative compounds from this class against established standard agents in key therapeutic areas: oncology, infectious disease (malaria), and inflammation. The data presented herein is collated from peer-reviewed studies to offer an objective benchmarking resource for researchers exploring the potential of this chemical series.

Data Presentation: Quantitative Comparison

The following table summarizes the in vitro potency of representative N,2-disubstituted quinoline-4-carboxamide derivatives in comparison to standard therapeutic agents. It is important to note that the data for the "Test Compound" represents findings for closely related analogs of **N,2-diphenylquinoline-4-carboxamide**, as specific data for the parent compound is not readily available in the public domain.



Therape utic Area	Test Compou nd (Analog)	Assay Type	Cell Line / Target	Potency (IC50/E C50)	Standar d Compou nd	Standar d Compou nd Potency (IC50/E C50)	Referen ce
Anticanc er	6- cinnama mido- quinoline -4- carboxa mide derivative (5e)	Cytotoxic ity (MTT)	CCRF- CEM (Leukemi a)	0.3 μΜ	Doxorubi cin	Not specified in study	[1]
6- cinnama mido- quinoline -4- carboxa mide derivative (5e)	Cytotoxic ity (MTT)	HCT-116 (Colon)	< 10 μΜ	Cisplatin	Not specified in study	[1]	
N,2,6- triphenyl quinoline -4- carboxa mide (7h)	Cytotoxic ity (MTT)	HCT-116 (Colon)	Not specified in study	-	-	[2]	-
Antimalar ial	Quinoline -4- carboxa	in vitro growth inhibition	P. falciparu m (3D7)	120 nM	Chloroqui ne	Strain depende nt	[3][4][5] [6]



	mide hit (1)						
DDD107 498	in vitro growth inhibition	P. falciparu m (3D7)	Low nM	Artemisin in	Low nM	[3][5][6]	
P2X7R Antagoni sm	Quinoline -6- carboxa mide derivative (2f)	Ca2+ Mobilizati on	h- P2X7R- MCF-7	0.566 μM	Suramin	Not specified in study	[7][8]
Pyrazine- carboxa mide derivative (1e)	Ca2+ Mobilizati on	h- P2X7R- MCF-7	0.457 μΜ	RB-2	4.44 μM	[7]	

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

MTT Assay for Cytotoxicity

This protocol is a standard method for assessing cell viability and the cytotoxic potential of a compound.

Materials:

- Test compound and standard anticancer drug (e.g., Doxorubicin)
- Human cancer cell line (e.g., HCT-116)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 96-well flat-bottom plates



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- · Multichannel pipette
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of the test compound and a standard drug in culture medium. Remove the medium from the wells and add 100 μL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
- Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
- MTT Addition: After the incubation period, add 20 μL of MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 150 μL of the solubilization solution to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

in vitro Antimalarial SYBR Green I-based Assay



This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of antimalarial compounds against Plasmodium falciparum.

Materials:

- Synchronized P. falciparum culture (ring stage)
- Complete parasite culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, and AlbuMAX II)
- Human red blood cells
- 96-well black, clear-bottom plates
- Test compound and standard antimalarial drugs (e.g., Chloroquine, Artemisinin)
- SYBR Green I nucleic acid stain
- Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
- Fluorescence plate reader

Procedure:

- Compound Plating: Prepare serial dilutions of the test and standard compounds in complete medium and add them to the 96-well plate.
- Parasite Culture Addition: Add the synchronized ring-stage parasite culture (at ~0.5% parasitemia and 2% hematocrit) to each well.[10]
- Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with a mixture of 5% CO2, 5% O2, and 90% N2 at 37°C.[10]
- Lysis and Staining: After incubation, freeze the plates at -20°C to lyse the red blood cells.
 Thaw the plates and add lysis buffer containing SYBR Green I to each well.
- Fluorescence Reading: Incubate the plates in the dark for 1 hour at room temperature. Read
 the fluorescence using a microplate reader with excitation and emission wavelengths of ~485



nm and ~530 nm, respectively.

Data Analysis: The fluorescence intensity is proportional to the amount of parasitic DNA.
 Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

P2X7 Receptor Antagonism Assay (Calcium Influx)

This assay measures the ability of a compound to inhibit the influx of calcium into cells upon activation of the P2X7 receptor.

Materials:

- HEK293 cells stably expressing the human P2X7 receptor (or other suitable cell line, e.g., MCF-7)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Fluo-4 AM or another calcium-sensitive fluorescent dye
- P2X7 receptor agonist (e.g., BzATP)
- Test compound and standard P2X7R antagonist (e.g., AZ10606120)
- 96-well black, clear-bottom plates
- Fluorescence microplate reader with an injection system

Procedure:

- Cell Seeding: Seed the P2X7R-expressing cells into the 96-well plate and grow to confluence.
- Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer for 30-60 minutes at 37°C.[11][12]
- Compound Incubation: Wash the cells to remove excess dye and then incubate them with various concentrations of the test compound or a standard antagonist for 15-30 minutes.



- Calcium Influx Measurement: Place the plate in the fluorescence microplate reader. Measure
 the baseline fluorescence, and then inject the P2X7R agonist (BzATP) into each well.
 Immediately begin recording the change in fluorescence over time.
- Data Analysis: The increase in fluorescence corresponds to the influx of calcium. The
 inhibitory effect of the compound is calculated by comparing the fluorescence signal in the
 presence of the compound to the signal with the agonist alone. The IC50 value is determined
 by plotting the percentage of inhibition against the log of the compound concentration.

Mandatory Visualizations Signaling Pathway and Experimental Workflow Diagrams

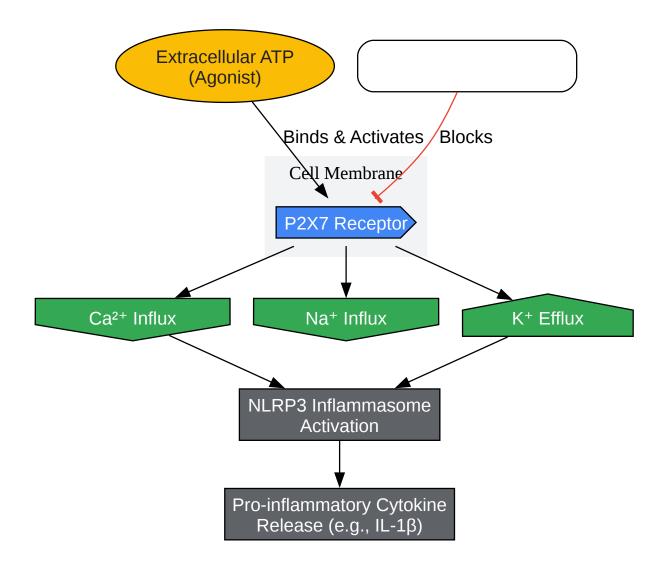
The following diagrams were generated using Graphviz (DOT language) to illustrate key biological pathways and experimental workflows relevant to the benchmarking of N,2-disubstituted quinoline-4-carboxamides.



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Caption: Generalized workflow for the discovery and development of novel therapeutic agents.

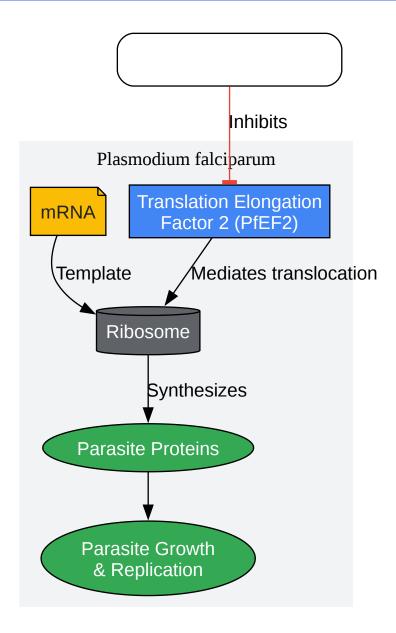




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Caption: Simplified signaling pathway of the P2X7 receptor and its antagonism.





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Caption: Mechanism of action for antimalarial quinoline-4-carboxamides via PfEF2 inhibition.

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Validation & Comparative





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